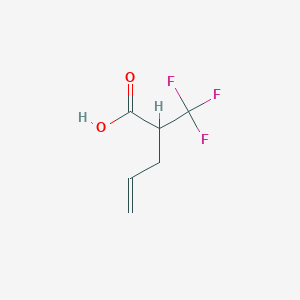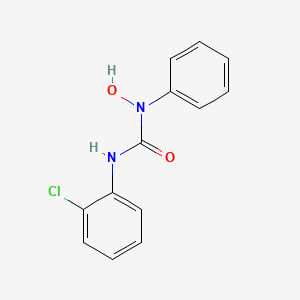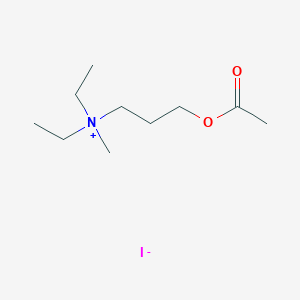
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C15H22O2 It is a complex molecule featuring both cyclopentene and cyclohexene rings, each substituted with methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The cyclopentene ring can be introduced through subsequent reactions involving cyclization and methylation steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (Cl2, Br2) and alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alkenes.
Scientific Research Applications
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds or as a probe to study biological pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired effect, whether it be inhibition, activation, or modulation of a biological pathway.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene derivatives: Compounds like 1-methylcyclohexene and 4-methylcyclohexene share structural similarities but differ in their substitution patterns and reactivity.
Cyclopentene derivatives: Compounds like 2-methylcyclopentene have similar ring structures but differ in their functional groups and applications.
Uniqueness
(2-Methylcyclopent-1-en-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate is unique due to its dual ring structure and specific substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry, where other similar compounds may not be as effective.
Properties
CAS No. |
104762-26-7 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2-methylcyclopenten-1-yl)methyl 4-methylcyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C15H22O2/c1-11-6-8-13(9-7-11)15(16)17-10-14-5-3-4-12(14)2/h6,13H,3-5,7-10H2,1-2H3 |
InChI Key |
QVMDOXGXVOCCHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(=O)OCC2=C(CCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[7,6-c]pyrazole](/img/structure/B14344356.png)
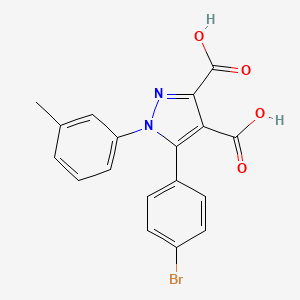

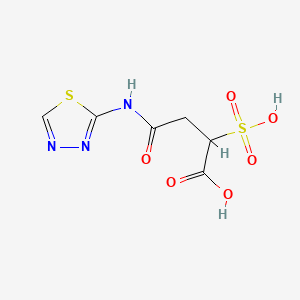
![10-Methyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14344373.png)
![2-[3-(Trimethylsilyl)propoxy]phenol](/img/structure/B14344380.png)
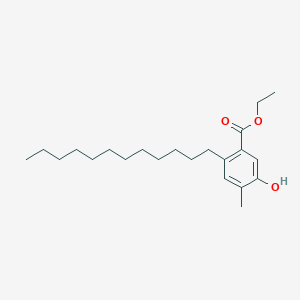
![dicopper;tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[5-[(2,4-disulfonatophenyl)diazenyl]-2,4-dioxidophenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2,4-dioxidophenyl]diazenyl]benzene-1,3-disulfonate](/img/structure/B14344399.png)
![14,14-Dichlorodispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14344402.png)
